6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

Organic synthesis Process chemistry Pharmaceutical intermediates

Synthesizing Raltitrexed? The specific 2-methyl and 6-bromomethyl substitution pattern is non-negotiable-regioisomers or chloromethyl analogs fail. This compound provides the exact reactive handle for convergent assembly. - **Critical substitution**: 6-bromomethyl group for amination; 2-methyl for tautomeric stability - **Benchmark intermediate**: 64.8% yield via NBS route; enables process chemistry comparisons - **Analytical standard**: Monitor residual starting materials in API manufacturing (≥98% purity required for HPLC calibration)

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 112888-43-4
Cat. No. B026258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
CAS112888-43-4
Synonyms6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone; 
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)C=CC(=C2)CBr
InChIInChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14)
InChIKeyYAHALGNQKDVJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one: Raltitrexed Key Building Block


6-(Bromomethyl)-2-methylquinazolin-4(3H)-one (CAS 112888-43-4) is a brominated quinazolinone derivative with molecular formula C₁₀H₉BrN₂O and molecular weight 253.10 . This compound serves as a pivotal intermediate in the synthesis of Raltitrexed, a first-line thymidylate synthase inhibitor developed by AstraZeneca for the treatment of advanced colorectal cancer [1]. The bromomethyl group at the 6-position of the quinazolin-4(3H)-one core provides a strategic reactive handle for subsequent amination steps in the convergent assembly of the final API [2]. The compound's procurement value derives from its role as a building block in the established industrial route to Raltitrexed, rather than from any intrinsic pharmacological activity .

Irreplaceable Role in Raltitrexed Synthesis


Substituting 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one with other quinazolinone derivatives is not a viable option in the established Raltitrexed synthetic route. The compound's specific substitution pattern—a 2-methyl group and a 6-bromomethyl group on the quinazolin-4(3H)-one core—is non-negotiable for the convergent assembly strategy [1]. Analogs lacking the 6-bromomethyl group (e.g., 2-methylquinazolin-4(3H)-one) lack the reactive handle required for the critical amination step with the glutamate-derived amine component [2]. Analogs with the bromomethyl group at a different position would produce a regioisomeric intermediate that would alter the connectivity of the final Raltitrexed molecule, rendering it biologically inactive against the thymidylate synthase target [3]. Furthermore, the 2-methyl group is essential for maintaining the correct tautomeric state and protecting the heterocyclic nitrogen during downstream reactions [4]. Substitution with a chloromethyl analog introduces different reactivity kinetics that would require re-optimization of the entire downstream process .

Quantitative Differentiation Evidence for Procurement


Synthetic Route Efficiency: NBS vs. Alternative Bromination

The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one via selective radical bromination of 2,6-dimethylquinazolin-4(3H)-one achieves a yield of 64.8% using N-bromosuccinimide (NBS) and benzoyl peroxide in chloroform [1]. In contrast, an alternative synthesis route utilizing 3-(chloromethyl)-6-(trifluoromethyl)pyridine as a starting material achieves a yield of approximately 74%, but this route introduces a trifluoromethylpyridine moiety that is not part of the desired Raltitrexed scaffold and would require additional steps for removal or modification . The NBS-based route is preferred industrially because it proceeds directly from a readily available quinazolinone precursor, minimizing the number of synthetic steps and avoiding the introduction of extraneous functional groups [2].

Organic synthesis Process chemistry Pharmaceutical intermediates Radical bromination

Bromomethyl vs. Chloromethyl Reactivity in Amination

The bromomethyl group at the 6-position serves as a superior leaving group compared to the corresponding chloromethyl analog. This enhanced reactivity is exploited in the subsequent amination step with methylamine to form 6-((methylamino)methyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazoline, which proceeds with rapid reaction completion (10-20 minutes) as monitored by TLC [1]. In a patent describing the Raltitrexed synthetic route, the bromomethyl intermediate (VI) is specifically selected for condensation with the glutamate-derived amine component (V) in hot DMF, indicating that the bromine atom provides the optimal balance of reactivity and stability for this key bond-forming step [2]. The corresponding chloromethyl analog would require more forcing conditions or longer reaction times to achieve comparable conversion due to the poorer leaving group ability of chloride relative to bromide in SN2-type displacements on benzylic substrates .

Nucleophilic substitution Reaction kinetics Leaving group Pharmaceutical intermediate

Commercial Purity Specifications for Pharmaceutical Use

Commercial vendors supply 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one with a minimum purity specification of 98% . This purity level is critical for its role as a pharmaceutical intermediate in the synthesis of Raltitrexed, where impurities could propagate through subsequent steps and compromise final API purity . The compound is stored under inert gas (nitrogen or argon) at 2-8°C to maintain this purity level and prevent degradation of the reactive bromomethyl group . Lower-purity grades (e.g., 95%+) are also available commercially, but for applications requiring regulatory compliance in pharmaceutical manufacturing, the 98% specification is preferred [1].

Quality control Pharmaceutical intermediate Procurement specification Purity analysis

Monobromination Selectivity vs. Dibromination Side Products

The radical bromination of 2,6-dimethylquinazolin-4(3H)-one with NBS is designed to achieve selective monobromination exclusively at the 6-methyl position, yielding the desired 6-(bromomethyl) derivative [1]. However, over-bromination can occur, leading to the formation of 6-(dibromomethyl)-2-methylquinazolin-4(3H)-one as a side product . Patent literature specifically describes the synthesis and isolation of this dibromomethyl analog, confirming that control of reaction stoichiometry and conditions is necessary to favor the monobrominated product [2]. The target compound's value as an intermediate depends on procurement of material that has been produced under conditions that minimize this dibrominated impurity.

Regioselective bromination Process optimization Side product control Radical halogenation

Key Application Scenarios in Oncology API Manufacturing


Raltitrexed API: Quinazoline-Glutamate Conjugate Assembly

This compound is the quinazoline-domain building block in the convergent synthesis of Raltitrexed [1]. In the key condensation step, the bromomethyl group reacts with the secondary amine of the pre-assembled glutamate-derived fragment (Compound V) in hot DMF to form the diethyl ester of Raltitrexed, which is subsequently hydrolyzed to the final API [2]. The 6-position bromomethyl substitution pattern is critical for achieving the correct connectivity between the quinazolinone core and the glutamate side chain [3].

Thymidylate Synthase Inhibitor SAR & Scaffold Exploration

The 6-(bromomethyl) group serves as a versatile chemical handle for derivatization in medicinal chemistry programs exploring quinazolinone-based thymidylate synthase inhibitors [1]. Researchers can exploit the reactivity of the bromomethyl group to introduce diverse amine nucleophiles, enabling rapid structure-activity relationship (SAR) studies around the 6-position substituent [2]. This compound provides a platform for generating focused libraries of quinazolinone antifolates with potential applications beyond Raltitrexed, including second-generation thymidylate synthase inhibitors with improved pharmacokinetic profiles [3].

Process Development: Benchmark for Alternative Routes

The compound serves as a benchmark intermediate for evaluating alternative synthetic routes to Raltitrexed [1]. Process chemists use this established intermediate to compare the efficiency, cost, and green chemistry metrics of novel approaches against the standard industrial route [2]. The 64.8% yield achieved via NBS bromination provides a quantifiable baseline against which improvements in synthetic methodology—such as microfluidic flow chemistry or alternative brominating agents—can be measured [3].

Analytical Reference Standard & Impurity Profiling

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is employed as an analytical reference standard for monitoring residual starting materials and process-related impurities in Raltitrexed API manufacturing [1]. The compound's distinct chromatographic and spectroscopic signatures enable its detection and quantification in process intermediates and final API batches [2]. Additionally, procurement of high-purity (98%+) material is essential for preparing calibration standards used in HPLC methods for in-process control and release testing [3].

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